Tin(II) 2,3-naphthalocyanine

Description

Contextualization within Organic Semiconductor and Macrocyclic Compound Chemistry

Tin(II) 2,3-naphthalocyanine, systematically known as Sn(II)Nc, is a prominent member of the naphthalocyanine family of compounds. lookchem.com These materials belong to the broader class of macrocyclic compounds, which are characterized by large ring structures. lookchem.com Structurally, naphthalocyanines are analogues of phthalocyanines and porphyrins, featuring an extended π-conjugated system due to the fusion of benzene (B151609) rings onto the phthalocyanine (B1677752) framework. lookchem.comwikipedia.org This extensive conjugation is the primary source of their unique electronic and optical properties.

Within the field of materials science, this compound is classified as an organic semiconductor. researchgate.netscilit.com Organic semiconductors are carbon-based materials that exhibit charge-carrying capabilities, making them suitable for a variety of electronic applications. researchgate.net The significance of this compound in this domain stems from its strong absorption of light, particularly in the near-infrared (NIR) region of the electromagnetic spectrum. chemicalbook.com This property is highly desirable for applications in optoelectronic devices. researchgate.netdntb.gov.ua The central tin(II) ion and the planar, aromatic naphthalocyanine ligand collectively define the molecule's chemical behavior and solid-state properties, positioning it as a key material in the study of functional organic dyes and their device applications. dntb.gov.uarsc.org

Historical Development and Evolution of Research on this compound

The study of naphthalocyanines is an extension of the rich history of phthalocyanine chemistry. The first accidental discovery of a related blue compound, later identified as a phthalocyanine, occurred in 1907. wikipedia.org More definitive discoveries took place in 1927, when Swiss researchers serendipitously prepared copper phthalocyanine and copper naphthalocyanine. wikipedia.orgchimia.ch They noted the exceptional stability of these compounds but did not fully characterize them. wikipedia.org Almost concurrently, in 1928, researchers at Scottish Dyes observed an iron phthalocyanine complex. chimia.ch

The foundational work that elucidated the chemical and structural properties of these macrocycles was carried out by Sir Patrick Linstead in 1934. wikipedia.org The general synthetic method established for phthalocyanines, typically involving the cyclotetramerization of phthalic acid derivatives like phthalonitriles in the presence of a metal salt, was later adapted for naphthalocyanines. nih.gov Research evolved from synthesizing the basic macrocycles to exploring a wide array of metal-centered complexes, including those with tin. rsc.org The focus then shifted towards characterizing their physical and chemical properties, such as their thermal stability and photophysical behavior, which paved the way for investigating their potential in various applications. chemicalbook.comacs.org

Significance of this compound in Contemporary Materials Science and Chemistry

The contemporary significance of this compound is largely tied to its application in optoelectronic devices. dntb.gov.ua Its most notable characteristic is its very strong absorption in the near-infrared (NIR) and infrared (IR) regions of the spectrum. chemicalbook.com This is critically important for organic photovoltaic (OPV) cells, or solar cells, because approximately 50% of the solar photon flux is in this region. chemicalbook.com By absorbing this light, this compound can help increase the power conversion efficiencies (PCE) of these devices. chemicalbook.com

The compound is widely utilized in the fabrication of organic photodiodes and thin-film devices. chemicalbook.com Researchers have successfully deposited nanocrystalline thin films of this compound using thermal evaporation techniques. researchgate.netresearchgate.net These films exhibit a high extinction coefficient and are integral to the creation of heterojunctions, such as with p-type silicon (SnNc/p-Si), which are fundamental structures in many semiconductor devices. researchgate.net Beyond photovoltaics, naphthalocyanines are explored for their nonlinear optical (NLO) properties and as photosensitizers. dntb.gov.uanih.gov The ability to form stable coordination complexes and its robust chemical nature further enhance its utility in the broader field of coordination chemistry and materials science. rsc.orgcymitquimica.com

Current Research Landscape and Key Challenges in this compound Studies

The current research landscape for this compound is focused on optimizing its performance in electronic applications. A significant area of investigation involves the fabrication and characterization of thin films. researchgate.net Studies explore how deposition conditions and post-deposition treatments, such as thermal annealing, affect the film's morphology, crystallinity, and, consequently, its optical and electrical properties. researchgate.netresearchgate.net For instance, research has shown that annealing can alter the crystallite size and the optical band gap of SnNc thin films. researchgate.netresearchgate.net

A key objective is the enhancement of photovoltaic characteristics in devices. One study demonstrated that annealing an Al/NPC/ITO device at 500 K increased its power conversion efficiency from 0.70% to 2.65%. researchgate.net Another major focus is the creation of novel heterojunctions and composite films to further improve device performance. researchgate.netmgutheses.in

Despite progress, challenges remain. A primary challenge is maximizing the efficiency of charge generation and transport in devices incorporating this compound. This involves controlling the nanoscale morphology of thin films and understanding the intricate relationship between molecular structure and bulk electronic properties. researchgate.netresearchgate.net For some applications, the limited solubility of unsubstituted naphthalocyanines in common organic solvents can be a hurdle, leading to research into peripherally substituted derivatives to improve processability. mdpi.com Further exploration is also needed to fully harness its potential in areas like nonlinear optics and as catalysts. dntb.gov.uachimia.ch

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₈H₂₄N₈Sn | calpaclab.com |

| Molecular Weight | 831.47 g/mol | researchgate.net |

| CAS Number | 110479-58-8 | chemicalbook.comcalpaclab.com |

| Physical Form | Powder | |

| Melting Point | >400 °C |

Table 2: Optical Properties of this compound

| Property | Condition | Value(s) | Source(s) |

| Absorption Maxima (λmax) | In Chloronaphthalene | 735 nm, 789 nm, 830 nm | |

| Absorption Maxima (λmax) | Thin Film | 249 nm, 313 nm, 858 nm | researchgate.net |

| Optical Band Gap (Direct) | As-deposited thin film | 1.03 eV, 3.48 eV | researchgate.net |

| Optical Band Gap (Direct) | Annealed thin film (473 K) | 1.15 eV, 3.59 eV | researchgate.net |

| Photoluminescence Emission | Thin film on Si wafer (λex = 340 nm) | ~403 nm, ~674 nm | researchgate.net |

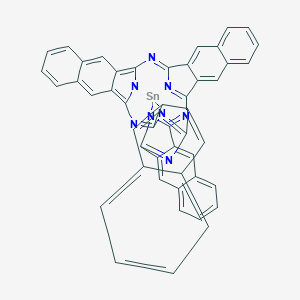

Structure

2D Structure

Propriétés

IUPAC Name |

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYVSSHNBKWAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110479-58-8 | |

| Record name | Tin(II) 2,3-naphthalocyanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Thin Film Fabrication of Tin Ii 2,3 Naphthalocyanine

Solution-Based Synthetic Routes to Tin(II) 2,3-Naphthalocyanine and its Precursors

The predominant solution-based synthesis of this compound involves the cyclotetramerization of a precursor, typically 2,3-dicyanonaphthalene, in the presence of a tin(II) salt. This method allows for the direct formation of the macrocyclic structure around the central tin ion.

A common precursor for this synthesis is 2,3-dicyanonaphthalene. One synthetic route to this precursor begins with the reaction of o-xylene (B151617) with anhydrous ferric chloride in a solution saturated with dry hydrogen chloride gas. Dropwise addition of 2-methyl-2-butene (B146552) initiates the reaction, which is stirred for several hours to yield 6-tert-amyl-1,4-dimethylnaphthalene. This intermediate is then brominated and reacted with fumaronitrile (B1194792) to produce 6-tert-amyl-2,3-dicyanonaphthalene.

The final synthesis of this compound is often achieved by reacting 2,3-dicyanonaphthalene with a tin(II) salt, such as tin(II) chloride, in a high-boiling point solvent like quinoline (B57606) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the template synthesis, where four molecules of the dinitrile precursor arrange around the tin ion to form the naphthalocyanine macrocycle. The product is then typically purified through a series of washing steps with various solvents and acids to remove unreacted starting materials and byproducts.

Another reported method involves a multi-step reaction in a mixture of pyridine (B92270) and water. While specific details of this route are proprietary, it highlights the versatility of solvent systems in the synthesis of this compound. The general approach for synthesizing metallonaphthalocyanines often involves reacting the dicyanonaphthalene precursor with a metal salt, optionally in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a catalyst such as ammonium (B1175870) molybdate.

Table 1: Representative Solution-Based Synthesis Parameters

| Precursor | Metal Source | Solvent/Reagents | Temperature | Yield |

|---|---|---|---|---|

| 2,3-dicyanonaphthalene | Tin(II) Chloride | Quinoline | ~220 °C | Not specified |

| 2,3-dicyanonaphthalene | Not specified | Pyridine, Water | Reflux | Not specified |

| 6-tert-amyl-2,3-dicyanonaphthalene | Cupric Chloride | Urea, Ammonium Molybdate | 195-200 °C | Not specified |

Thermal Vacuum Deposition Techniques for this compound Thin Films

Thermal vacuum deposition, also known as thermal evaporation, is a widely used physical vapor deposition (PVD) method for fabricating high-purity, uniform thin films of organic semiconductors like this compound. This technique is crucial for creating the active layers in electronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells.

The process is conducted inside a high-vacuum chamber, typically at pressures around 10⁻⁴ to 10⁻⁷ mbar. worktribe.comresearchgate.net The low pressure is essential to minimize contamination from atmospheric gases and to ensure a long mean free path for the evaporated molecules, allowing them to travel directly from the source to the substrate without colliding with other gas molecules. kindle-tech.com

The this compound powder is placed in a crucible, often made of quartz, which is then heated resistively. worktribe.com Prior to deposition, the material is typically annealed in the crucible for an extended period (e.g., 12 hours) to outgas any volatile impurities. worktribe.com As the temperature of the source material increases, it sublimes, transitioning directly from a solid to a gaseous state. These vaporized molecules travel through the vacuum and condense onto a cooler substrate, which is precisely positioned above the source.

The substrate can be any suitable material, such as silicon dioxide (SiO₂) or indium tin oxide (ITO) coated glass, depending on the intended application. worktribe.comresearchgate.net A quartz crystal thickness monitor is often used in-situ to control the deposition rate and the final thickness of the film. worktribe.com Deposition rates are typically slow, on the order of nanometers per hour (e.g., 20 nm/hour), to promote ordered film growth. worktribe.com The resulting film's properties, including its morphology and crystallinity, are highly dependent on deposition parameters such as the substrate temperature, deposition rate, and the base pressure of the vacuum system. worktribe.comkindle-tech.com

Fabrication of this compound Films via Solution Processing of Soluble Precursors

While thermal evaporation produces high-quality films, it can be a slow and equipment-intensive process. An alternative approach involves solution processing, which offers the potential for large-area, high-throughput fabrication techniques like spin-coating and printing. However, this compound itself is generally insoluble in common organic solvents, which precludes its direct use in these methods.

To overcome this limitation, a precursor-based approach has been developed. rsc.orgkyoto-u.ac.jp This method involves the synthesis of a soluble precursor molecule that can be processed from solution to form a thin film. rsc.org This precursor film is then converted into the final, insoluble this compound film through a post-deposition treatment, typically heating. rsc.orgkyoto-u.ac.jp

The process begins by dissolving the soluble precursor in a suitable organic solvent. kyoto-u.ac.jp This solution is then deposited onto a substrate using a technique like spin-coating, which creates a uniform precursor film of a controlled thickness. rsc.orgkyoto-u.ac.jp Following the deposition, the substrate is heated. The thermal energy initiates a chemical reaction within the film, cleaving off the solubilizing groups and inducing the formation of the desired insoluble naphthalocyanine macrocycle. rsc.orgkyoto-u.ac.jp

This precursor method has been successfully demonstrated for producing thin films of 2,3-naphthalocyanine (Nc) and phthalocyanine (B1677752) (Pc). rsc.org Soluble precursors are prepared and then converted into insoluble semiconducting thin films by heating after fabrication via spin-coating. rsc.org This approach combines the advantages of solution-based processing with the desirable electronic properties of the final insoluble, highly-conjugated naphthalocyanine material.

Optimization of Deposition and Processing Parameters for Tailored Film Structures and Morphologies

The performance of devices based on this compound is critically dependent on the molecular ordering, crystallinity, and surface morphology of the thin film. These characteristics can be precisely controlled by optimizing the deposition and processing parameters. tib.eu

For films grown by thermal vacuum deposition, the substrate temperature is one of the most influential parameters. worktribe.comscirp.org Studies on naphthalocyanine and related phthalocyanine compounds have shown that deposition onto a room-temperature substrate often results in disordered or amorphous films with small grains. worktribe.com In contrast, increasing the substrate temperature (e.g., to ~200 °C for naphthalocyanine on SiO₂) promotes the growth of highly crystalline, ordered films with distinct morphological features, such as a needle-like structure. worktribe.com This enhanced crystallinity generally leads to improved charge carrier mobility. worktribe.com However, there is an optimal temperature; excessively high temperatures can lead to a reduced sticking coefficient and loss of film connectivity, which degrades device performance. worktribe.com

The deposition rate is another critical parameter. tib.euaip.org The interplay between the arrival rate of molecules at the substrate and their surface diffusion rate determines the nucleation and growth of crystalline domains. tib.eu A slower deposition rate generally allows more time for molecules to diffuse on the surface and find energetically favorable sites, leading to larger grain sizes and higher crystallinity. The optimal substrate temperature for achieving desired film properties has been shown to be dependent on the deposition rate. aip.org

Post-deposition annealing is also a powerful tool for modifying film structure. researchgate.netscirp.org Thermally treating a film after it has been deposited can induce recrystallization, increase grain size, and reduce defects. For instance, annealing nanocrystalline 2,3-naphthalocyanine films at elevated temperatures (e.g., 500 K) has been shown to significantly enhance the power conversion efficiency of photovoltaic devices by improving the film's structural and electrical properties. researchgate.net The annealing process can lead to an agglomeration of nanocrystalline structures and a decrease in the material's activation energy, thereby improving conductivity. researchgate.net

Table 2: Effect of Processing Parameters on Naphthalocyanine Film Properties

| Parameter | Variation | Effect on Film Structure/Morphology | Resulting Property Change | Reference |

|---|---|---|---|---|

| Substrate Temperature | Room Temp vs. 200 °C | Disordered islands vs. highly crystalline needles | Increased charge carrier mobility | worktribe.com |

| Substrate Temperature | Increasing from RT to 500 °C | Increased crystallinity and grain size | Increased optical transmittance, optimized band gap | neuroquantology.com |

| Post-Deposition Annealing | As-deposited vs. Annealed at 500 K | Agglomeration of nanocrystals, improved order | Decreased activation energy, increased power conversion efficiency | researchgate.net |

| Deposition Rate | Varied in conjunction with temperature | Influences critical temperature for optimal properties | Affects crystallite size and orientation | aip.org |

Structural Elucidation and Morphological Investigations of Tin Ii 2,3 Naphthalocyanine

Microstructural Analysis of Tin(II) 2,3-Naphthalocyanine Thin Films

The microstructure of this compound (SnNc) thin films is a critical determinant of their physical and electronic properties, influencing their performance in various applications. Researchers employ advanced microscopy techniques to probe the surface and internal structure of these films.

Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful tool for visualizing the surface topography of SnNc thin films. Studies utilizing FE-SEM reveal that thermally deposited SnNc films can exhibit a uniform and symmetrical spherical-shaped morphology. researchgate.net For instance, one investigation reported an average diameter of approximately 50 nm for the spherical structures in as-deposited films. researchgate.net The morphology of these films can be explored on various substrates, including glass, quartz, Indium Tin Oxide (ITO), and Fluorine-doped Tin Oxide (FTO), as well as silicon wafers. researchgate.netscilit.comresearchgate.net The images obtained from FE-SEM provide direct evidence of the film's surface features, such as grain size, shape, and packing density, which are crucial for understanding the material's properties. researchgate.netmdpi.com

Influence of Annealing Processes on Crystallite Size and Film Morphology

The changes induced by annealing are not limited to crystallite size. The surface morphology can also be altered, with some studies on related metal sulfide (B99878) films showing that annealing can lead to the formation of more densely packed grains and a less deep surface appearance. mdpi.com In some cases, annealing can cause a transformation in the grain shape and lead to grain aggregation. bohrium.com The thickness of the films can also be affected by the annealing temperature. mdpi.commdpi.com These structural modifications due to annealing have a direct correlation with the optical and electrical properties of the thin films. researchgate.netinoe.robg.ac.rs

Table 1: Effect of Annealing on this compound Thin Film Properties

| Annealing Temperature (K) | Duration (hours) | Observed Effect on Crystallite Size | Reference |

| 373 | 4 | Increase | researchgate.net |

| 473 | 4 | Further Increase | researchgate.netscilit.com |

This table summarizes the general trend observed in the literature regarding the impact of annealing on the crystallite size of SnNc thin films.

Adlayer Structure and Stacking Behavior of this compound on Substrates

The arrangement of this compound molecules when deposited on a substrate, known as the adlayer structure, is fundamental to the performance of devices based on these materials. The stacking behavior and molecular orientation within these layers are influenced by both molecule-substrate and molecule-molecule interactions.

Monolayer and Multilayer Adsorption Structures of this compound

The adsorption of SnNc on substrates can occur in distinct layers, starting with a monolayer directly interacting with the substrate surface, followed by the formation of multilayers. The structure of these layers is highly dependent on the substrate material and the deposition conditions. For non-planar molecules like SnNc, two different adsorption states can exist within the adlayer, corresponding to the orientation of the central tin atom relative to the substrate. researchgate.net

On surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), SnNc adlayers can form ordered phases. acs.org Studies on similar phthalocyanine (B1677752) molecules have shown that the initial monolayer often lies flat on the substrate, with subsequent layers potentially adopting a different orientation. nih.gov The formation of ordered monolayers is a critical step in creating well-defined organic-inorganic interfaces. capes.gov.br Research on related systems has demonstrated that the growth can proceed in different modes, such as island growth or layer-by-layer growth, depending on the relative strengths of molecule-substrate and molecule-molecule interactions. squarespace.com

Impact of Molecular Nonplanarity on Adlayer Architecture in this compound Systems

The non-planar, or "shuttlecock," geometry of the SnNc molecule, where the tin atom is out of the plane of the naphthalocyanine ring, plays a crucial role in determining the adlayer architecture. squarespace.comacs.org This nonplanarity allows for different adsorption geometries, where the tin atom can point either towards or away from the substrate surface. researchgate.net This can lead to the formation of distinct domains with different molecular orientations within the same adlayer. acs.org

The interaction between these non-planar molecules can lead to unique stacking arrangements that differ significantly from their planar counterparts. The out-of-plane metal center influences the intermolecular interactions, which in turn dictates the long-range order and packing of the molecules on the surface. squarespace.com This structural characteristic is a key factor in the design of functional molecular architectures on surfaces. osti.govkuleuven.be

Effects of External Stimuli on the Structural Characteristics of this compound Films

One significant external stimulus is temperature, as discussed in the context of annealing. Heat treatment can provide the thermal energy necessary for atoms to rearrange, leading to changes in grain size, crystallographic orientation, and a reduction in micro-strain within the film. bg.ac.rs

Another important external stimulus is irradiation. For instance, studies on the impact of gamma rays on SnNc thin films have been conducted to understand how such irradiation influences their structural, optical, and electrical characteristics. researchgate.netresearcher.life

Furthermore, the application of an electric field can also act as a stimulus. In some molecular systems, an electric field can induce switching between different molecular conformations or dipole orientations. rsc.org While specific studies on the electric field effects on the structure of SnNc films are not detailed in the provided search results, it is a known mechanism for manipulating molecular switches on surfaces. rsc.org The interaction with certain gases can also be considered an external chemical stimulus, as observed in studies where the adsorption of gases like CO, O2, NO2, and NH3 on metallophthalocyanine monolayers leads to the formation of stoichiometric compounds, implying a structural change. capes.gov.br

Gamma Irradiation Effects on the Structure of this compound Thin Films

The structural and morphological properties of this compound (SnNc) thin films are notably influenced by gamma (γ) irradiation. 222.29.81researchgate.net Studies employing various analytical techniques, including X-ray diffraction (XRD), high-resolution transmission electron microscopy (HR-TEM), and electron diffraction pattern (EDP), have provided detailed insights into these changes. researchgate.net The investigation of these effects is crucial for understanding the material's stability and potential applications in environments subject to radiation.

Research indicates that pristine SnNc thin films, prepared using high vacuum thermal evaporation, are composed of nanocrystallites dispersed within an amorphous matrix. researchgate.net However, upon exposure to gamma irradiation, a significant structural transformation occurs. The irradiated films exhibit a more amorphous structure. researchgate.net This transition from a partially crystalline to a more disordered state is a key consequence of the interaction between gamma rays and the organic material. 222.29.81researchgate.net

The microstructural properties of SnNc thin films have been systematically examined under varying doses of gamma irradiation, typically ranging from 0.0 to 50 kGy. researchgate.net These investigations reveal that the structural modifications are dose-dependent. Techniques such as Fourier-transform infrared (FTIR) spectroscopy have also been used to identify and assign the infrared spectral bands of the as-prepared SnNc dye, providing a baseline for understanding the structural changes induced by irradiation. researchgate.net

Furthermore, scanning electron microscopy (SEM) has been utilized to study the surface morphology of composite thin films containing SnNc. inoe.ro These studies show that techniques like stacked vacuum deposition can produce continuous films without segregation, and the subsequent effects of gamma irradiation on the electrical conductivity and activation energy have been explored. inoe.ro

The following table summarizes the key structural parameters of this compound thin films before and after gamma irradiation, as determined by various analytical methods.

| Parameter | Pristine Film (0 kGy) | Irradiated Film (10-50 kGy) | Analytical Technique(s) |

| Crystallinity | Nanocrystallites in amorphous matrix | Predominantly amorphous | XRD, HR-TEM, EDP |

| Grain Size | Larger | Smaller/Disordered | HR-TEM |

| Morphology | Continuous, non-segregated (in composites) | Maintained continuity | SEM |

Spectroscopic Characterization and Advanced Optical Properties of Tin Ii 2,3 Naphthalocyanine

Electronic Absorption and Emission Spectroscopy of Tin(II) 2,3-Naphthalocyanine

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, is fundamental to characterizing the optical properties of SnNc. These analyses reveal key information about the electronic transitions within the molecule.

The UV-Visible absorption spectrum of this compound is characterized by two principal absorption regions: the Q-band in the near-infrared (NIR) region and the Soret band (or B-band) in the UV region. nih.gov The Q-band, which is intense and appears at longer wavelengths, is a hallmark of the extensive π-conjugated system of the naphthalocyanine macrocycle. researchgate.net

For SnNc thin films, the Q-band is observed centered at approximately 858 nm (1.44 eV). researchgate.net This strong absorption in the NIR is particularly significant for applications in organic photodiodes and solar cells, as it allows the material to harness a larger portion of the solar spectrum. sigmaaldrich.com The Soret band, corresponding to higher energy electronic transitions, typically appears as multiple peaks. In SnNc thin films, two distinct Soret bands have been identified at 249 nm (4.97 eV) and 313 nm (3.96 eV). researchgate.net Additionally, shoulders in the absorption spectrum have been noted at around 775 nm and 350 nm. researchgate.net In solution, such as in chloronaphthalene, the maximum absorption wavelengths (λmax) have been reported at 735 nm, 789 nm, and 830 nm. sigmaaldrich.com This variation in absorption maxima can be attributed to solvent effects and aggregation phenomena.

Table 1: UV-Visible Absorption Bands of this compound

| Band | Wavelength (nm) | Energy (eV) | Medium |

|---|---|---|---|

| Q-Band | 858 | 1.44 | Thin Film researchgate.net |

| Shoulder | 775 | - | Thin Film researchgate.net |

| Q-Band | 735 | - | Chloronaphthalene sigmaaldrich.com |

| Q-Band | 789 | - | Chloronaphthalene sigmaaldrich.com |

| Q-Band | 830 | - | Chloronaphthalene sigmaaldrich.com |

| Soret Band | 313 | 3.96 | Thin Film researchgate.net |

| Shoulder | 350 | - | Thin Film researchgate.net |

| Soret Band | 249 | 4.97 | Thin Film researchgate.net |

Photoluminescence (PL) spectroscopy provides insight into the radiative de-excitation pathways of the molecule. When excited with a specific wavelength, this compound exhibits emission in the visible and near-infrared regions. For SnNc thin films on a silicon wafer substrate, excitation at 340 nm or 360 nm results in two primary emission bands. researchgate.net These are observed at approximately 403 nm and 674 nm. researchgate.net The emission bands in the PL spectrum are related to the B (Soret) and Q absorption bands of the SnNc molecule. researchgate.net The emission spectrum is often a mirror image of the Q-band absorption spectrum. utexas.edu The study of photoluminescence is crucial for understanding the material's potential in applications such as organic light-emitting diodes (OLEDs) and as a photosensitizer.

Table 2: Photoluminescence Emission Bands of this compound Thin Film

| Excitation Wavelength (nm) | Emission Band 1 (nm) | Emission Band 2 (nm) |

|---|---|---|

| 340 / 360 | 403 | 674 |

The optical energy gap (Eg) is a critical parameter for semiconductors, and it can be determined from the UV-Visible absorption spectrum using the Tauc model. ijournals.inbohrium.com This model relates the absorption coefficient (α) to the photon energy (hν) through the equation (αhν)^n = A(hν - Eg), where 'A' is a constant and 'n' denotes the nature of the electronic transition. ijournals.in For SnNc thin films, Tauc plot analysis has been employed to estimate the optical energy gaps. Two direct optical gap transitions have been estimated at approximately 1.03 eV and 3.48 eV. researchgate.net These values are in good agreement with the electrochemical HOMO-LUMO band gap of 1.12 eV determined from cyclic voltammetry measurements. researchgate.net The lower energy gap corresponds to the onset of the Q-band absorption, while the higher energy gap is associated with the Soret band transitions.

Table 3: Optical Energy Gaps of this compound Thin Film

| Method | Optical Energy Gap 1 (eV) | Optical Energy Gap 2 (eV) |

|---|---|---|

| Tauc Model | 1.03 | 3.48 |

Photoluminescence (PL) Emission Investigations and Band Assignments

Vibrational and Nuclear Magnetic Resonance Spectroscopic Studies

Vibrational and nuclear magnetic resonance spectroscopies are powerful tools for elucidating the molecular structure and bonding within the this compound molecule.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. The IR spectrum of naphthalocyanines is expected to be relatively simple in its pattern of bands. utexas.edu For related metallonaphthalocyanine compounds, characteristic peaks can be used to confirm the formation of the macrocycle and identify functional groups. For instance, in the synthesis of related compounds, the disappearance of the C≡N stretching band of the precursor dicyanonaphthalene around 2226 cm⁻¹ confirms the formation of the phthalocyanine (B1677752) or naphthalocyanine ring. researchgate.net Specific IR data for SnNc is not extensively detailed in the provided context, but the technique remains a standard for confirming the synthesis and purity of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For naphthalocyanine derivatives, the large π-conjugated ring system induces a significant ring-current effect, which influences the chemical shifts of the protons. utexas.edu In a related zinc(II) naphthalocyanine, the protons on the aromatic rings exhibit signals in the downfield region, typically between 7.88 and 8.43 ppm, due to the deshielding effect of the macrocycle. researchgate.net The specific chemical shifts for the protons in this compound would provide valuable structural information, but detailed ¹H NMR data for SnNc is not available in the provided search results.

Infrared (IR) Spectroscopy for Molecular Vibration Analysis

Photophysical Processes and Nonlinear Optical Behavior of this compound

The unique electronic structure of this compound (SnNc), characterized by its extensive π-conjugated system, gives rise to a range of significant photophysical and optical properties. These characteristics are central to its application in advanced materials and devices, particularly in the realm of optoelectronics.

Spectroelectrochemical Investigations of this compound

Spectroelectrochemistry provides critical insights into the electronic transitions of a molecule in its various redox states. For this compound, these studies are essential for understanding its behavior in organic electronic applications. dntb.gov.uadntb.gov.ua Investigations on thermally deposited thin films of SnNc have revealed its key electrochemical and optical properties. researchgate.net

The analysis of SnNc thin films shows distinct absorption bands. The primary Q-band, which arises from the π-π* transition of the macrocycle, is observed in the near-infrared region, while Soret bands (B-bands) appear in the ultraviolet region. researchgate.net A study on SnNc thin films deposited on quartz substrates identified a prominent Q-band centered at 858 nm (1.44 eV) and two Soret bands at 313 nm (3.96 eV) and 249 nm (4.97 eV). researchgate.net Electrochemical studies on related metallonaphthalocyanines, such as silicon naphthalocyanine analogues, have shown multiple reversible one-electron reduction and oxidation waves, indicating the formation of stable anionic and cationic species. utexas.edu The specific electrochemical potentials are crucial for determining the energy levels (HOMO and LUMO) of the material, which dictates its suitability for use in electronic devices like solar cells and photodetectors. dntb.gov.ua

Table 1: Spectroelectrochemical Absorption Bands for this compound Thin Film

| Band Type | Wavelength (nm) | Energy (eV) |

|---|---|---|

| Soret (B) | 249 | 4.97 |

| Soret (B) | 313 | 3.96 |

| Q | 858 | 1.44 |

Data sourced from a study on thermally deposited SnNc thin films. researchgate.net

Electrogenerated Chemiluminescence (ECL) Studies of this compound

Electrogenerated chemiluminescence (ECL) is a process where light is emitted from species generated at an electrode surface. While detailed ECL studies specifically for this compound are not extensively documented in the provided research, investigations into structurally analogous compounds provide significant insight. Studies on bis(tri-n-hexylsiloxy)silicon 2,3-naphthalocyanine, [SiNc(OR)₂], have demonstrated its ability to produce ECL. utexas.edudtic.mil

In these studies, both the reduced and oxidized forms of the silicon naphthalocyanine were generated electrochemically, and their subsequent annihilation reaction resulted in light emission. utexas.edu The corrected ECL emission maximum for the silicon naphthalocyanine analogue was reported to be near 792 nm. utexas.edu This emission occurs in the near-infrared region and was noted as the longest wavelength ECL emission reported at the time of the study. utexas.edu The energy of the ECL emission was found to be in good agreement with the energy difference between the first oxidation and first reduction potentials, as well as the fluorescence energy of the Q-band. utexas.edu These findings suggest that the naphthalocyanine macrocycle itself is the emitting species and that this compound could potentially exhibit similar NIR ECL properties.

Investigations into Near-Infrared (NIR) Absorption and Emission Phenomena

A defining characteristic of this compound is its strong absorption of light in the near-infrared (NIR) portion of the electromagnetic spectrum. sigmaaldrich.com This property is attributed to the intense Q-band electronic transition of the extended π-conjugated macrocycle. researchgate.net The precise position of this absorption maximum can be influenced by the molecule's environment, such as the solvent or its physical state (solution vs. thin film).

In a chloronaphthalene solution, this compound exhibits multiple absorption peaks in the NIR, with maxima recorded at 735 nm, 789 nm, and 830 nm. sigmaaldrich.com When prepared as a thermally deposited thin film, the Q-band is observed centered at a longer wavelength of 858 nm, with a shoulder at 775 nm. researchgate.net This shift, known as a red-shift, is common for phthalocyanine and naphthalocyanine thin films and is indicative of intermolecular interactions and aggregation in the solid state.

Regarding emission, photoluminescence studies of SnNc thin films have identified emission bands at approximately 403 nm and 674 nm following excitation at 360 nm. researchgate.net The observation of emission is noteworthy, as many naphthalocyanine dyes are considered to have very low fluorescence quantum yields (QY < 0.001) in solution. nih.gov The emission properties can be highly dependent on the central metal, substituents, and the physical state of the compound.

Table 2: Near-Infrared (NIR) Absorption Maxima of this compound

| Physical State | Solvent/Substrate | Absorption Maxima (λmax) |

|---|---|---|

| Solution | Chloronaphthalene | 735 nm, 789 nm, 830 nm sigmaaldrich.com |

Characterization of Nonlinear Optical (NLO) Properties of this compound

Nonlinear optical (NLO) materials exhibit an optical response that is not linearly proportional to the intensity of incident light, a property valuable for applications in photonics and optical limiting. Naphthalocyanines are recognized as potent NLO materials, primarily due to their extensive, two-dimensional π-electron systems. dntb.gov.uanih.gov

Research has shown that this compound possesses significant third-order NLO properties. researchgate.net One study demonstrated that the third-order nonlinear optical susceptibility of SnNc thin films could be enhanced through exposure to γ-irradiation. researchgate.net The NLO response in these materials is often linked to mechanisms like reverse saturable absorption, which is itself dependent on triplet-state absorption characteristics. nih.gov The presence of a heavy atom like tin can influence these properties through spin-orbit coupling effects, potentially enhancing intersystem crossing to the triplet state.

Triplet-State Absorption Characteristics

The triplet excited state plays a crucial role in the photophysical behavior of naphthalocyanines, particularly in their nonlinear optical response and photosensitizing capabilities. At high laser fluencies, many naphthalocyanine dyes exhibit strong triplet-state absorption, where the molecule in its excited triplet state absorbs another photon. nih.gov This process is fundamental to the mechanism of reverse saturable absorption, where the material's absorption increases with increasing light intensity.

Studies on the closely related silicon naphthalocyanine have provided a detailed model for the behavior of the naphthalocyanine triplet state. acs.org The triplet state is efficiently populated from the initial singlet excited state via intersystem crossing. A key characteristic is the interaction of the triplet state with molecular oxygen (O₂), which leads to quenching of the triplet state and the formation of highly reactive singlet oxygen. acs.orglookchem.com This energy transfer reaction is reversible. acs.org The transient triplet-triplet absorption spectra for silicon naphthalocyanine have been well-characterized and are accurately reproduced by time-dependent density functional theory (TDDFT) calculations, confirming the electronic transitions involved. researchgate.net These characteristics are expected to be broadly applicable to the this compound macrocycle.

Electronic, Electrical, and Electrochemical Characteristics of Tin Ii 2,3 Naphthalocyanine

Electrical Conduction Mechanisms in Thin Films of Tin(II) 2,3-Naphthalocyanine

The electrical properties of this compound (SnNc) thin films are crucial for their application in organic electronic devices. These characteristics are typically investigated by fabricating heterojunctions, such as SnNc/p-Si, and analyzing their behavior under various conditions.

The current-voltage (I-V) characteristics of SnNc-based devices, particularly heterojunctions like SnNc/p-Si, are fundamental in understanding their electrical behavior. sciprofiles.com Analysis of the I-V curves, often measured in dark conditions and across a range of temperatures, allows for the extraction of key diode parameters that describe the device's performance. sciprofiles.comdntb.gov.ua

These essential parameters include the ideality factor (n), series resistance (Rs), and barrier height (Φb). dntb.gov.ua The ideality factor provides insight into how closely the diode's behavior matches the ideal thermionic emission model. The series resistance represents the total resistance of the semiconductor material, metal contacts, and the interface, which can impact device performance, especially at higher voltages. The barrier height is a critical parameter that determines the turn-on voltage and the reverse saturation current of the diode.

For SnNc/p-Si heterojunctions, these parameters have been shown to be dependent on temperature. sciprofiles.comscilit.com Methods such as the Cheung-Cheung and Norde procedures are employed to estimate these values from the experimental I-V data. dntb.gov.ua The analysis reveals that for a TiN/Al2O3/p-Si structure, which serves as a comparative example, the thermionic emission mechanism, characterized by a Gaussian distribution of barrier heights, effectively describes the current-temperature behavior. ias.ac.in

Table 1: Diode Parameters for a SnNc/p-Si Heterojunction Note: Specific values for SnNc are dependent on fabrication conditions and temperature. The following table illustrates the types of parameters extracted from I-V analysis.

| Parameter | Symbol | Description | Typical Investigation Method |

|---|---|---|---|

| Ideality Factor | n | A measure of the deviation of the diode from ideal behavior. | Cheung-Cheung, Norde, Thermionic Emission Theory |

| Series Resistance | Rs | The combined resistance of the material and contacts that can limit current flow. | Cheung-Cheung, Norde |

| Barrier Height | Φb | The energy barrier that charge carriers must overcome at the junction. | Cheung-Cheung, Norde, Thermionic Emission Theory |

The influence of temperature on the electronic transport properties of SnNc thin films provides critical information about conduction mechanisms and charge carrier activation energies. researchgate.net Studies on SnNc/p-Si heterojunctions have been conducted over temperature ranges such as 298–378 K to analyze their electronic properties in dark conditions. sciprofiles.comdntb.gov.ua

These investigations reveal that the key diode parameters, including the ideality factor, series resistance, and barrier height, exhibit temperature-dependent behavior. sciprofiles.comscilit.com The dc electrical activation energy (ΔE) for SnNc thin films can be determined from the Arrhenius plot method, which plots conductivity as a function of temperature. researchgate.net For some polycrystalline semiconducting materials, the activation energy of electrical conduction has been found to be in the range of 1.21–1.82 eV. researchgate.net Such studies help to elucidate the dominant charge transport mechanisms, which can include models like thermionic emission and correlated barrier hopping. ias.ac.indntb.gov.ua

This compound is a promising material for optoelectronic applications due to its significant absorption in the near-infrared (NIR) region. mdpi.com When integrated into a photodiode structure (e.g., SnNc/p-Si), its photoconductive properties can be characterized by several key parameters. sciprofiles.comscilit.com

Photocurrent: This is the additional current generated in the device when it is exposed to light. The magnitude of the photocurrent is dependent on the intensity and wavelength of the incident light.

Sensitivity: This parameter quantifies the device's ability to distinguish between a light and dark state. It is often calculated as the ratio of the photocurrent to the dark current.

Responsivity: This measures the efficiency of the photodetector in converting an optical signal into an electrical signal. It is defined as the photocurrent generated per unit of incident optical power.

The estimation of these parameters is crucial for evaluating the potential of SnNc-based devices in applications like photodetectors and solar cells. sciprofiles.comdntb.gov.ua For instance, SnNc has been used as an NIR sensitive layer in organic upconversion devices, where NIR light at 830 nm was successfully upconverted to visible light. mdpi.com The unique optical and electronic properties of naphthalocyanines make them particularly attractive for such optoelectronic applications. mdpi.com

Table 2: Photoconductivity Parameters for SnNc-Based Devices

| Parameter | Description | Significance |

|---|---|---|

| Photocurrent (Iph) | The current generated in the device under illumination. | Indicates the device's response to light. |

| Sensitivity | The ratio of photocurrent to dark current (Iph/Idark). | Measures the device's ability to detect light. |

| Responsivity (R) | The ratio of photocurrent to incident optical power. | Defines the efficiency of optical-to-electrical signal conversion. |

Temperature-Dependent Electronic Transport Investigations

Electrochemical Behavior of this compound

The electrochemical properties of SnNc, particularly its oxidation and reduction behavior, are key to understanding its electronic structure and potential for use in various applications, including sensors and catalysis. dntb.gov.uarsc.org

The electrochemical behavior of SnNc involves macrocycle-centered redox processes. researchgate.net Studies on similar metallonaphthalocyanine systems, such as silicon naphthalocyanine [SiNc(OR)2], show multiple, reversible one-electron redox waves. dtic.milutexas.edu Typically, these compounds exhibit two reduction processes and one or two oxidation processes within the solvent's stability window. dtic.milutexas.edu

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined from these electrochemical measurements. science.gov For a thin film of SnNc, the HOMO and LUMO energies were found to be 5.0 ± 0.1 eV and 3.7 ± 0.1 eV, respectively. science.gov The difference between the first oxidation and first reduction potentials often corresponds well with the energy of the Q-band absorption, which is a characteristic optical transition in these molecules. dtic.milutexas.edu The oxidation process in related compounds has been observed to be hindered by the removal of dioxygen from the solvent, indicating sensitivity to environmental conditions. researchgate.net In some complexes, the tin center can undergo a change in oxidation state, for example, from Sn(IV) to Sn(II), during redox reactions. rsc.org

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of SnNc. dntb.gov.uaresearchgate.net CV experiments provide detailed information about the oxidation and reduction potentials of the molecule. sciepub.com For SnNc, CV studies have been used to determine the HOMO and LUMO energy levels. dntb.gov.uascience.gov

In a typical CV experiment on a related silicon naphthalocyanine, the voltammogram shows two reduction waves and two oxidation waves, all appearing as reversible one-electron transfers. dtic.mil The electrochemical data gathered from CV is essential for designing devices where SnNc acts as an active layer, as the redox potentials govern charge injection and transport properties. dntb.gov.uacore.ac.uk The wide absorption range, thermal stability, and suitable electrochemical properties of SnNc make it a promising candidate for various organic electronic applications. researchgate.net

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | SnNc |

| Silicon | Si |

| Titanium Nitride | TiN |

| Aluminum Oxide | Al2O3 |

| bis(tri-n-hexylsiloxy)-2,3-phthalocyaninatosilicon | SiPc(OR)2 |

| bis(tri-n-hexylsiloxy)-2,3-naphthalocyaninatosilicon | SiNc(OR)2 |

| Fullerene | C60 |

| Tris(8-hydroxyquinoline) aluminum(III) | Alq3 |

Oxidation and Reduction Processes in this compound Systems

Interfacial Electronic Structure and Charge Transport in this compound Systems

The behavior of this compound (SnNc) at the interface with other materials is critical for its application in electronic devices. The electronic structure and charge transport mechanisms are determined by the interactions at these junctions.

Image States at Organic Semiconductor Interfaces Involving this compound

Image states are a class of interfacial electronic states that are crucial for understanding photoinduced electron transfer and other electronic processes at interfaces. aip.org While specific research on the image states of this compound is not extensively documented in the provided sources, studies on analogous dipolar organic semiconductors, such as vanadyl naphthalocyanine (VONc), offer significant insights. aip.orgaip.org

Research on VONc on highly oriented pyrolytic graphite (B72142) (HOPG) shows that the presence of a significant molecular dipole in organized thin films leads to a strong modification of the image states as the material coverage changes. aip.org In the submonolayer to monolayer regime, a successive stabilization of the image state is observed with increasing coverage. aip.org Above one monolayer, a new image state develops, which corresponds to the screened interaction at the organic semiconductor/substrate interface. aip.orgaip.org

These image-derived states are influenced by the adsorbate's electron affinity and the local electric fields established at the interface. aip.org The evolution of these states can be understood through resonance-enhanced anion formation in the presence of these strong electric fields. aip.orgaip.org This framework for understanding dipolar molecules like VONc provides a basis for predicting the behavior of structurally similar compounds like this compound at interfaces, suggesting that its dipolar nature would similarly influence image state formation and energy levels.

Mechanisms of Charge Transfer in this compound Hybrid Structures

Charge-transfer (CT) complexes play a significant role in modifying the electronic properties of organic semiconductors. The interaction between an electron donor and an electron acceptor can lead to the formation of new materials with unique characteristics. researchgate.net

A notable example is the formation of a supramolecular charge-transfer complex where this compound (SnNc) acts as an electron donor and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) serves as an electron acceptor. researchgate.net In an acetonitrile (B52724) solvent, these two molecules react to form a dark brown CT complex with the formula [(SnNc)(DDQ)2]. researchgate.net

Spectroscopic and theoretical studies have elucidated the mechanism of charge transfer in this hybrid structure. The key findings indicate that:

Nature of Interaction: The association between the SnNc donor and the DDQ acceptor facilitates charge migration, leading to changes in the spectral bands of the constituent molecules. researchgate.net

Transfer Mechanism: Electronic charges are transferred from the SnNc molecule to the DDQ molecule primarily through n→π* transitions within the [(SnNc)(DDQ)2] complex. researchgate.net

Theoretical Corroboration: Density Functional Theory (DFT) calculations, specifically using the B3LYP/LanL2DZ level of theory, have corroborated the experimental findings and have been used to calculate the energy of the charge-transfer reaction and other critical parameters. researchgate.net

The formation of such CT complexes is fundamental to tuning the optoelectronic properties of SnNc for applications in fields like solar energy storage and photocatalysis. researchgate.net

Influence of External Factors on Electrical Properties

The electrical characteristics of this compound are not static and can be significantly altered by external factors such as radiation.

Impact of Gamma Irradiation on the Electrical Characteristics of this compound Thin Films

Exposing thin films of this compound (SnNC) to gamma (γ) radiation induces measurable changes in their structural and electrical properties. researchgate.netresearchgate.net222.29.81 Studies have been conducted by subjecting thermally evaporated SnNC thin films to various doses of gamma irradiation, typically ranging from 0 to 50 kGy, to understand these effects. researchgate.net222.29.81

The primary effect of gamma irradiation is the creation of defects within the material, which in turn influences its conductivity. Research on composite thin films of this compound (SnNc) and Vanadyl 2,3-naphthalocyanine (VoNc) shows that γ-ray irradiation leads to better electrical conductivity compared to non-irradiated counterparts. inoe.ro The electrical activation energy was also found to change with the radiation dose. inoe.ro

A study focusing solely on SnNC thin films confirms that gamma irradiation influences their electrical characteristics. researchgate.netresearchgate.net The analysis of current-voltage (I-V) characteristics of irradiated SnNC films provides insight into the changes in conductivity and other electrical parameters.

The table below summarizes the conceptual findings regarding the effect of gamma irradiation on the electrical properties of naphthalocyanine thin films.

| Property | Observation upon Gamma Irradiation | Source |

| Electrical Conductivity | Conductivity is enhanced compared to non-irradiated films. | inoe.ro |

| Defect Density | Irradiation induces defects, which affects conductivity. | inoe.ro |

| Activation Energy | Found to vary with the applied irradiation dose. | inoe.ro |

| Microstructural Properties | Examined under doses of 0.0, 10, 20, 30, 40, and 50 kGy to correlate with electrical changes. | researchgate.net |

These findings underscore the potential to modify and control the electrical behavior of this compound thin films through controlled exposure to gamma radiation, which is relevant for applications in electronics and sensors designed for radiation environments. researchgate.netinoe.ro

Theoretical and Computational Investigations of Tin Ii 2,3 Naphthalocyanine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations on Tin(II) 2,3-Naphthalocyanine

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for elucidating the electronic structure and properties of complex molecules like this compound (SnNc). These methods allow for detailed analysis of molecular orbitals, energy gaps, and electronic transitions, providing insights that complement experimental findings.

Analysis of Electronic Energy Gaps (HOMO-LUMO) and Molecular Orbitals

The electronic properties of SnNc, particularly its behavior as a near-infrared (NIR) sensitive material, are largely governed by the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions and reactivity.

Experimental techniques such as cyclic voltammetry have been employed to determine the HOMO and LUMO energy levels of SnNc thin films. These measurements have yielded values of approximately 5.0 ± 0.1 eV for the HOMO and 3.7 ± 0.1 eV for the LUMO, resulting in an energy gap of 1.3 eV. science.gov Another study combining experimental and computational approaches reported a HOMO-LUMO gap of 1.12 eV from cyclic voltammetry measurements, which showed good agreement with the optical energy gap derived from spectroscopic data. researchgate.net

Theoretical calculations using DFT provide a more detailed picture of the molecular orbitals. The HOMO in phthalocyanine (B1677752) and naphthalocyanine molecules is typically a π-type orbital localized on the macrocycle, while the LUMO is a π* anti-bonding orbital. The specific energies and spatial distributions of these orbitals can be influenced by the central metal atom and peripheral substituents.

A study on a series of d8 metal phthalocyanines (Ni, Pd, and Pt) revealed that with decreasing tip-sample distance in scanning tunneling microscopy, a shrinking of the HOMO-LUMO gap was observed. This phenomenon was attributed to tip-induced molecular polarization. Interestingly, this model also helps to explain the pinned HOMO and LUMO levels observed in tin-naphthalocyanine layers on highly oriented pyrolytic graphite (B72142) (HOPG). acs.org

The reactivity of a molecule can often be gauged by its HOMO-LUMO gap; a smaller gap generally indicates higher reactivity. wuxiapptec.com The relatively small gap in SnNc is consistent with its use in applications involving charge transfer.

Table 1: Experimental and Calculated Electronic Energy Data for this compound

| Parameter | Method | Value (eV) |

| HOMO | Cyclic Voltammetry | 5.0 ± 0.1 |

| LUMO | Cyclic Voltammetry | 3.7 ± 0.1 |

| HOMO-LUMO Gap | Cyclic Voltammetry | 1.3 |

| HOMO-LUMO Gap | Cyclic Voltammetry & Optical Measurements | 1.12 |

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. uni-muenchen.deyoutube.com It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying regions of electrophilic and nucleophilic character. uni-muenchen.de The MEP is typically mapped onto a surface of constant electron density, with different colors representing varying potential values. Red, for instance, often indicates regions of negative potential (electron-rich), while blue signifies positive potential (electron-poor). youtube.com

For SnNc, MEP analysis can reveal the electrostatic landscape of the molecule. In a study involving the formation of a charge-transfer complex, DFT calculations at the B3LYP/6-311G++ and LanL2DZ levels of theory were used to generate MEP maps. researchgate.net These maps are instrumental in understanding the sites of interaction between the electron donor (SnNc) and an electron acceptor.

Computational Studies of Charge-Transfer Complex Formation Involving this compound

Computational methods, particularly DFT, have been instrumental in studying the formation of charge-transfer (CT) complexes involving SnNc. In one such study, SnNc acted as an electron donor in a reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an acceptor. researchgate.net The resulting dark brown CT complex, formulated as [(SnNc)(DDQ)2], was characterized both experimentally and theoretically. researchgate.net

The theoretical investigation, performed using DFT calculations, provided insights into the geometry and electronic structure of the complex. researchgate.net These calculations confirmed that electronic charges were transferred from the SnNc molecule to the DDQ molecule, a process described as an n→π* transition. researchgate.net This charge transfer is the fundamental interaction that leads to the formation of the stable complex. researchgate.net

The formation of such CT complexes is a well-established phenomenon that often results in the appearance of new, intense absorption bands in the visible spectrum, making it a useful reaction for colorimetric analysis. researchgate.net The computational analysis complements experimental techniques like spectrophotometric titration and Job's method of continuous variation in determining the stoichiometry and stability of the complex. researchgate.net

Advanced Computational Modeling of Electronic Structure and Optical Response

Advanced computational modeling provides a deeper understanding of the complex electronic and optical behaviors of this compound, particularly at interfaces and in response to external stimuli.

Understanding the Influence of Electrostatic Fields on Electronic Structure at this compound Interfaces

The electronic structure of molecules at interfaces can be significantly influenced by local electrostatic fields. acs.org For dipolar organic semiconductors, such as vanadyl naphthalocyanine, the presence of a significant molecular dipole in organized thin films leads to a strong modification of the image states with increasing coverage on a substrate like highly oriented pyrolytic graphite. aip.org This highlights the critical role of electrostatics in determining energy level alignment and molecular electronic structure at interfaces. acs.org

While direct computational studies on the influence of electrostatic fields specifically on SnNc interfaces are not extensively detailed in the provided context, the principles derived from similar naphthalocyanine systems are applicable. A robust computational method combining DFT with a modified Poisson-Boltzmann theory has been developed to calculate the electronic structure of liquid-solid interfaces, which could be applied to SnNc systems. aps.org This approach allows for the inclusion of both electrostatic and non-electrostatic interactions between the molecule and its environment. aps.org Such models are crucial for accurately predicting properties like the potential of zero charge and the behavior of molecules at electrode surfaces. aps.org

Prediction and Interpretation of Spectroscopic Data for this compound

Computational methods, particularly TD-DFT, are widely used to predict and interpret the electronic absorption spectra of molecules like naphthalocyanines. nih.govacs.org These calculations can help assign the observed absorption bands to specific electronic transitions. For instance, the characteristic Q-band and B-band (or Soret band) in the UV-Vis spectra of phthalocyanines and naphthalocyanines arise from π-π* transitions within the macrocyclic ring. researchgate.netnih.gov

TD-DFT calculations on related zinc naphthalocyanine complexes have shown good agreement between theoretical and experimental spectra. nih.gov The calculations can predict the energies and intensities of the main absorption bands, and how they are affected by substituents on the macrocycle. nih.gov For example, the position of the Q-band is sensitive to the electron-donating or -withdrawing nature of peripheral groups, which alters the HOMO-LUMO gap. nih.gov

For SnNc, computational studies have been used in conjunction with experimental measurements to understand its optical properties. researchgate.netresearchgate.net The absorption spectrum of an SnNc thin film shows a prominent Q-band around 858 nm and Soret bands at 313 nm and 249 nm. researchgate.net Theoretical modeling can help to deconvolute these spectra and assign the transitions, providing a more complete picture of the molecule's electronic structure and excited states. Furthermore, computational studies can be used to investigate the properties of more complex systems, such as the electronic spectra of sandwich-type dimers and trimers of phthalocyanines, where charge transfer configurations between the macrocyclic rings play a significant role. capes.gov.br

Advanced Functional Applications of Tin Ii 2,3 Naphthalocyanine

Optoelectronic and Organic Electronic Device Implementations

The unique properties of Tin(II) 2,3-naphthalocyanine, particularly its behavior as a p-type semiconductor and its significant light absorption in the longer wavelength regions of the electromagnetic spectrum, have made it a material of interest for various optoelectronic devices.

Organic Thin Film Transistors (OTFTs) Utilizing this compound

While this compound is recognized as a suitable organic semiconductor for applications like organic field-effect transistors, specific performance data for the base compound is not extensively detailed in recent literature. scirp.org However, research into closely related derivatives provides insight into its potential. For instance, an OTFT sensor employing spin-cast films of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (B1141444) (OBNc), a soluble derivative, demonstrated excellent air-stable performance. codex-international.com These OBNc-based transistors exhibited field-effect mobilities of 0.06 cm²/V·s, low threshold voltages under 1 V, and high on/off ratios exceeding 10⁶, highlighting the promise of the naphthalocyanine core for transistor applications. codex-international.com The study of other related compounds, such as tin phthalocyanines (SnPc), further supports the potential of tin-based macrocycles in OTFTs, with some solution-processed SnPc derivatives showing n-type mobilities as high as 0.014 cm²/V·s.

Photovoltaic Solar Cells (Organic Photovoltaics, OPVs) Incorporating this compound

This compound is a widely utilized material in the active layer of organic photovoltaic (OPV) cells. sigmaaldrich.com Its primary advantage lies in its very strong absorption in the near-infrared (NIR) and infrared (IR) regions of the solar spectrum. sigmaaldrich.comdntb.gov.ua This characteristic is crucial for enhancing the power conversion efficiency (PCE) of solar cells, as this portion of the spectrum accounts for approximately 50% of the total solar photon flux. sigmaaldrich.com By absorbing light at longer wavelengths, SnNc allows the device to harvest more energy than cells based on materials that only absorb in the visible range.

Thermally deposited thin films of SnNc show a significant absorption Q-band centered around 858 nm. researchgate.net This strong NIR absorption makes it an effective electron donor material in OPV devices. While specific, consolidated performance metrics for a standard SnNc-based OPV are not prominently detailed in the surveyed literature, its optical properties underscore its potential for high-efficiency solar cells.

Table 1: Optical Properties of this compound (SnNc) Thin Films

| Property | Value | Reference |

| Absorption Q-Band Maximum | 858 nm | researchgate.net |

| Shoulder Absorption Peak | 775 nm | researchgate.net |

| Soret Band Peaks | 350 nm (shoulder), 313 nm, 249 nm | researchgate.net |

| Optical Band Gaps (Tauc Model) | 1.03 eV, 3.48 eV | researchgate.net |

| Electrochemical Band Gap (CV) | 1.12 eV | scirp.org |

Photodetectors and Efficient Lighting Sources Based on this compound

The strong NIR absorption of this compound makes it an excellent material for photodetectors. scirp.org Research has shown that the performance of SnNc-based photodetectors is highly dependent on the molecular orientation and crystallinity within the thin film. In one study, controlling the film structure to induce a lying molecular geometry resulted in a dramatic improvement in the device bandwidth. This enhancement was attributed to superior photoconductivity along the π-stacking axis of the molecules. Furthermore, the photosensitivity of these devices could be tuned across the NIR region by treating the amorphous films with solvent vapor.

The compound's role in efficient lighting sources is often linked to its application in organic up-conversion devices, where it acts as the NIR-sensitizing layer that captures infrared light to be converted into visible emission.

Table 2: Properties of SnNc Thin Films for Photodetector Applications

| Film Property | Observation | Impact on Device Performance | Reference |

| Crystallinity | Enhanced with increased substrate temperature during growth. | Influences charge transport and photosensitivity. | |

| Molecular Orientation | Can be controlled via substrate treatment (e.g., using a PTCDA layer). | A lying molecular geometry dramatically improves photodetector bandwidth. | |

| Polymorphism | Different polymorphs are accessible through solvent vapor annealing. | Allows for tuning of photosensitivity across the NIR region. |

Heterojunction Devices (e.g., this compound/p-Si) for Optoelectronic Applications

Heterojunctions fabricated by depositing a thin film of this compound onto a p-type silicon (p-Si) wafer have been studied for their electronic and optoelectronic properties. researchgate.net These SnNc/p-Si devices exhibit clear diode-like rectifying behavior. The electronic properties of these heterojunctions, including parameters like the ideality factor (n), barrier height (Φb), and series resistance (Rs), have been shown to be dependent on temperature. The photoconductivity parameters, such as photocurrent, sensitivity, and responsivity, have also been characterized, confirming the potential of these heterojunctions for use in optoelectronic applications. researchgate.net

Table 3: Temperature-Dependent Diode Parameters of a SnNc/p-Si Heterojunction in Dark Conditions

| Temperature (K) | Ideality Factor (n) | Barrier Height (Φb) (eV) | Series Resistance (Rs) (kΩ) | Reference |

| 298 | 3.47 | 0.77 | 62.0 | researchgate.net |

| 318 | 3.12 | 0.79 | 35.8 | researchgate.net |

| 338 | 2.83 | 0.82 | 20.3 | researchgate.net |

| 358 | 2.59 | 0.84 | 11.8 | researchgate.net |

| 378 | 2.37 | 0.86 | 6.8 | researchgate.net |

Organic Up-Conversion Devices

This compound is a key component in organic light up-conversion devices, which convert low-energy NIR light into higher-energy visible light. In these devices, SnNc functions as the NIR-sensitive layer. Its absorption spectrum shows a significant peak at approximately 875 nm.

In a typical device structure, a blend of SnNc and a fullerene (like C₆₀) is used as the NIR sensitizer (B1316253) layer, which is integrated with an organic light-emitting diode (OLED) structure, often based on a material like tris(8-hydroxyquinoline) aluminum(III) (Alq₃). Research has demonstrated the successful up-conversion of NIR light at 830 nm using SnNc. A related compound, tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl₂), has also been used effectively as a NIR sensitizer in tandem up-conversion devices, which are designed to harvest both photo-induced electrons and holes, achieving a photon-to-photon conversion efficiency of up to 5% under 980 nm irradiation.

Sensing Applications of this compound

The extended π-electron system of naphthalocyanines makes them sensitive to changes in their chemical environment, which can be exploited for sensing applications. While naphthalocyanines are generally applicable for chemical sensing, specific research has focused on derivatives of SnNc.

A study on organic thin-film transistors (OTFTs) using 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine (OBNc) demonstrated effective chemical vapor detection. codex-international.com These OTFT-based sensors showed high stability in air and exhibited distinct responses to different chemical analytes. The sensor's mobility was observed to decrease in the presence of various analytes, a response consistent with electron donation trends. codex-international.com Crucially, the threshold voltage (Vth) of the OBNc transistors shifted in response to highly polar or nonpolar analytes, providing a secondary sensing parameter that enhances selectivity. codex-international.com This multi-parameter response allows for more sophisticated analyte detection and identification, showcasing the potential of the naphthalocyanine framework in the development of advanced chemical sensors. codex-international.com

Chemical and Gas Sensing Capabilities

The unique electronic properties of metal naphthalocyanines and their phthalocyanine (B1677752) counterparts make them excellent candidates for chemiresistive sensors. These sensors operate by detecting changes in electrical conductivity upon exposure to target analytes. The interaction between the analyte gas and the macrocyclic molecule can modulate the charge carrier concentration in the material, leading to a measurable signal.

Research into metal phthalocyanines (MPcs), a class of compounds closely related to SnNc, has demonstrated their effectiveness in gas sensing. mdpi.com When integrated with materials like graphene, MPcs can create highly sensitive detectors for various gases. mdpi.com For instance, a hybrid of nickel phthalocyanine (NiPc) and graphene has shown a strong response to both ammonia (B1221849) (NH3) and nitrogen dioxide (NO2) at room temperature. mdpi.com In such systems, the central metal atom's d-orbitals can play a critical role in mediating the electronic communication between the gas molecules and the conductive substrate. mdpi.com

While specific studies focusing solely on this compound are part of a growing field, the principles established with other metallonaphthalocyanines and phthalocyanines are applicable. researchgate.net The out-of-plane tin atom in SnNc could influence the molecular arrangement in thin films, creating a unique 3D network structure that may enhance sensor performance by creating more active sites for gas interaction. researchgate.net The development of nanostructured films is a key strategy for improving sensor metrics such as sensitivity and response time. americanelements.com Thin films of SnNc, for example, can be created with uniform, spherical nanostructures, which is a desirable morphology for sensing applications. researchgate.netresearchgate.net

| Sensing Platform | Target Analyte | Reported Detection Limit | Key Principle |

| Graphene-based sensors | NO2, NH3 | As low as 100-500 ppb | Change in electrical resistance upon gas adsorption. mdpi.com |

| Nickel Phthalocyanine / Graphene | NH3, NO2 | High sensitivity at room temperature | The metal's d-orbital mediates electronic transfer between the gas and graphene. mdpi.com |

| Metal Phthalocyanines (General) | Various gases | Varies with metal & analyte | Modulation of charge carrier concentration via analyte interaction. mdpi.com |

Biosensing Platforms

The integration of naphthalocyanines into biosensing platforms is a promising area of research, leveraging their electrochemical and optical properties. researchgate.net These molecules can act as electrocatalysts, improving the electron transfer between a biological recognition element (like an enzyme) and the electrode surface in an electrochemical biosensor. mdpi.com